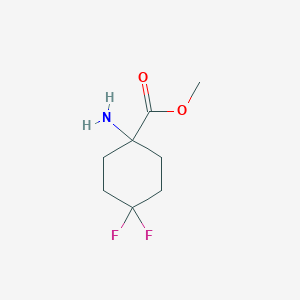

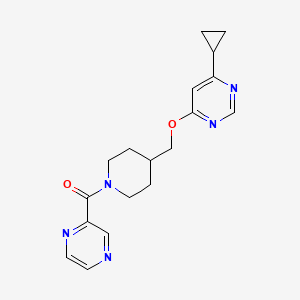

![molecular formula C21H16FN3OS B2480683 N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895013-48-6](/img/structure/B2480683.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide involves multi-step chemical processes, including reactions with pyridinyl and thiazolyl groups. For example, the synthesis of Co(II) complexes with related thiazol-2-yl and pyridin-2-ylmethyl components demonstrated the complexity of synthesizing these compounds, highlighting the importance of specific reagents and conditions for successful synthesis (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

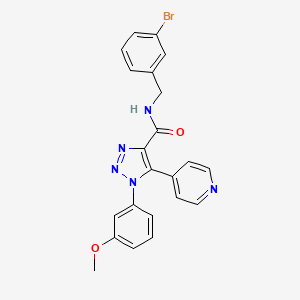

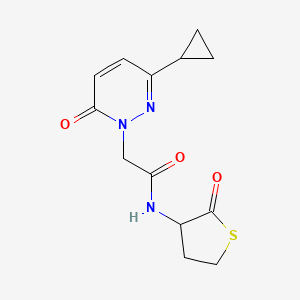

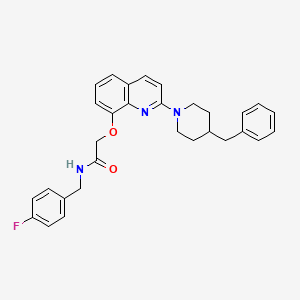

Molecular Structure Analysis

Characterization techniques such as FT-IR, NMR, and X-ray crystallography are crucial for analyzing the molecular structure of benzamide derivatives. These techniques help in determining the compound's specific functional groups, bond lengths, and angles, providing a detailed view of the molecular geometry. The structural analysis of related compounds indicates the significance of accurate structural elucidation in understanding the compound's chemical behavior and potential applications (F. Adhami et al., 2014).

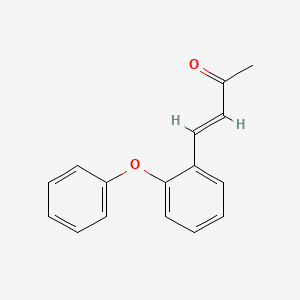

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents, leading to complex formation or the introduction of new functional groups. Studies on similar compounds show that reactions like palladium-mediated C(sp3)-H bond activation play a significant role in modifying the compound's chemical structure, affecting its properties and potential uses (Shih-Yun Chen et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. For instance, the crystalline structure can influence the compound's stability and solubility, which are critical factors in its application in various fields (B. K. Sagar et al., 2018).

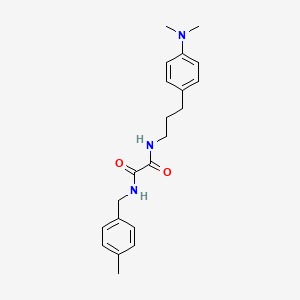

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and photophysical properties, define the compound's potential for specific applications. For instance, the fluorescence properties of related Co(II) complexes highlight the potential for applications in sensing and imaging, demonstrating the diverse functionalities that can be explored with these compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity :

- A study by (V. U. Jeankumar et al., 2013) explored thiazole-aminopiperidine hybrid analogues, including compounds similar to the one . They found that these compounds showed promising activity against Mycobacterium tuberculosis, with significant inhibition of MTB DNA gyrase and antituberculosis activity, while being non-cytotoxic at certain concentrations.

Cancer Research :

- A study by (A. G. Hammam et al., 2005) mentioned the development of novel fluoro-substituted benzo[b]pyrans with significant anti-lung cancer activity. The study suggests the potential of fluoro-substituted compounds in cancer treatment.

- Another research by (I. Hutchinson et al., 2001) focused on fluorinated benzothiazoles, revealing their potent cytotoxicity in certain human breast cancer cell lines.

Neuropharmacological Applications :

- A study by (L. Piccoli et al., 2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption. They used compounds structurally similar to the specified compound, demonstrating the importance of this class of compounds in neuropharmacological research.

Analytical Chemistry Applications :

- Research by (Yi-Fei Wei, 2012) developed novel iron ion fluorescent probes based on benzothiazole derivatives. This study highlights the use of such compounds in the development of sensitive detection techniques in analytical chemistry.

Mécanisme D'action

Target of Action

Similar compounds have shown antibacterial activity , suggesting that bacterial proteins or enzymes could be potential targets

Mode of Action

It’s worth noting that similar compounds have shown to exhibit antibacterial activity . They work in conjunction with cell-penetrating peptides to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes .

Biochemical Pathways

The antibacterial activity of similar compounds suggests that they may interfere with essential bacterial processes or pathways

Result of Action

Similar compounds have shown to display potent antibacterial activity, suggesting that this compound may also have antibacterial effects . The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes .

Propriétés

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c1-14-6-2-3-8-16(14)20(26)25(13-15-7-5-11-23-12-15)21-24-19-17(22)9-4-10-18(19)27-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZJXFOJZDDQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

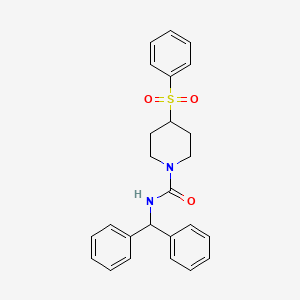

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

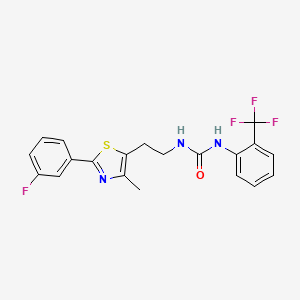

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

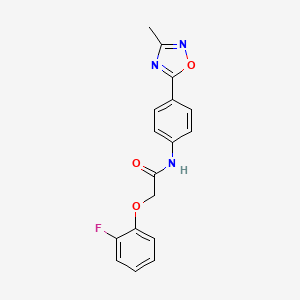

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)